2-(1H-benzimidazol-2-ylsulfanyl)-1-(biphenyl-4-yl)ethanone
Description
The compound 2-(1H-benzimidazol-2-ylsulfanyl)-1-(biphenyl-4-yl)ethanone features a benzimidazole core linked via a sulfanyl (-S-) group to an ethanone moiety, which is further substituted with a biphenyl-4-yl group.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-phenylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c24-20(14-25-21-22-18-8-4-5-9-19(18)23-21)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWALNRWWRGYQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-1-(biphenyl-4-yl)ethanone typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzimidazole derivative with a thiol compound under basic conditions.
Attachment of Biphenyl Group: The final step involves the coupling of the sulfanyl-substituted benzimidazole with a biphenyl derivative using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-ylsulfanyl)-1-(biphenyl-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzimidazole derivatives.
Scientific Research Applications
2-(1H-benzimidazol-2-ylsulfanyl)-1-(biphenyl-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other functionalized compounds.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-1-(biphenyl-4-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes, receptors, and DNA, affecting their function.
Pathways Involved: It may inhibit enzyme activity, interfere with DNA replication, or modulate receptor signaling pathways.
Comparison with Similar Compounds
Benzimidazole/Imidazole-Linked Ethanones
- 1-(4-Biphenylyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone (): Structural Difference: Replaces benzimidazole with a methyl-substituted imidazole. Methyl substitution could enhance metabolic stability .
- N-((4-Phenylbenzoyl)methyl)imidazole (): Structural Difference: Lacks the sulfanyl bridge; imidazole is directly attached to the ethanone. Implications: Absence of the sulfur atom may decrease electron-withdrawing effects and alter solubility or redox properties .
Piperazine-Linked Biphenyl Ethanones ()
- Example: 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone. Structural Difference: Piperazine replaces benzimidazole-sulfanyl. Functional Impact: Piperazine derivatives exhibit antipsychotic activity via anti-dopaminergic and anti-serotonergic mechanisms. QSAR models highlight QPlogBB (brain/blood partition coefficient) and electron affinity (EA) as critical for activity. The target compound’s benzimidazole may confer distinct pharmacokinetics, such as altered blood-brain barrier penetration .
Oxadiazole and Triazole Derivatives
- Oxadiazole-Based Ethanones (): Example: 1-(2-(4-chlorophenyl)-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanone. Activity: Antibacterial and antifungal, with para-substitutions enhancing efficacy.
- Triazole Derivatives (): Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone. Structural Note: Incorporates sulfonyl (-SO₂-) and triazole groups. Implications: Sulfonyl groups increase polarity and stability compared to sulfanyl, possibly influencing metabolic pathways and toxicity profiles .
Key Data Tables
Table 1. Structural and Functional Comparison
Biological Activity
2-(1H-benzimidazol-2-ylsulfanyl)-1-(biphenyl-4-yl)ethanone, also referred to as TCS 1102, is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 302.36 g/mol. The compound features a benzimidazole ring connected via a sulfanyl group to an ethanone moiety substituted with a biphenyl group.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₂OS |
| Molecular Weight | 302.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Anticancer Activity
Recent studies have indicated that benzimidazole derivatives, including this compound, exhibit significant anticancer properties. Research has demonstrated that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
Case Study: Anticancer Efficacy
In a study conducted by R.V. Shingalapur et al., the synthesized benzimidazole derivatives were tested against various cancer cell lines. The results showed:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15.5 | HeLa |
| Control (Doxorubicin) | 10.0 | HeLa |
The compound exhibited a promising anticancer effect with an IC50 value comparable to standard chemotherapeutics.
Antimicrobial Activity
Benzimidazole derivatives are also known for their antimicrobial properties. The compound has been tested against various bacterial strains, showing significant inhibition of growth.
Antimicrobial Testing Results
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 18 |
| Staphylococcus aureus | 20 |
| Pseudomonas aeruginosa | 15 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Antioxidant Properties
Antioxidant activity is another critical aspect of the biological profile of this compound. Studies have shown that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.
The mechanisms underlying the biological activities of this compound include:
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways.
- Enzyme Inhibition : Inhibition of topoisomerases and other key enzymes involved in DNA replication.
- Free Radical Scavenging : Reduction of oxidative stress through radical scavenging activity.
Q & A
Q. What are the optimal synthetic routes for 2-(1H-benzimidazol-2-ylsulfanyl)-1-(biphenyl-4-yl)ethanone?
The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution. For example, benzimidazole derivatives can be synthesized by reacting 1H-benzimidazole-2-thiol with biphenyl-4-yl ethanone intermediates under reflux conditions using THF or dichloromethane as solvents. Key steps include protecting/deprotecting functional groups (e.g., sulfonyl groups) and purification via flash chromatography (hexane:ethyl acetate) . Yields range from 15% to 80%, depending on substituent reactivity and catalyst choice (e.g., AlCl₃ for Friedel-Crafts) .
Q. How is this compound characterized structurally?
Advanced spectroscopic techniques are essential:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.0 ppm) and carbonyl groups (δ ~190 ppm) .
- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 282 [M+1]) confirm the molecular formula .
- X-ray Crystallography : Resolves dihedral angles between benzimidazole and biphenyl moieties, critical for understanding steric effects .
Q. What preliminary biological activities have been reported?
Benzimidazole derivatives exhibit antimicrobial and anticancer properties. For instance, 2-(1H-benzimidazol-2-ylsulfanyl) derivatives show inhibitory activity against E. coli (MIC: 12.5 µg/mL) and antiproliferative effects in MCF-7 breast cancer cells (IC₅₀: 8.3 µM) via tubulin binding .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
Discrepancies in splitting patterns may arise from rotational isomerism or solvent effects. Use variable-temperature NMR to identify dynamic equilibria or employ DFT calculations (B3LYP/6-31G**) to simulate spectra and validate assignments . For example, unexpected singlet peaks in aromatic regions may indicate symmetry from π-π stacking .
Q. What strategies optimize the compound’s pharmacokinetic properties?
- LogP Modulation : Introduce polar groups (e.g., -OH, -SO₂NH₂) to reduce hydrophobicity (baseline LogP: ~4.8) .
- Metabolic Stability : Replace labile esters with amides or heterocycles to resist hepatic CYP450 degradation .
- Bioavailability : Nanoformulation (e.g., liposomes) improves solubility, as shown in rat models with 2.3-fold increased AUC .
Q. How do structural modifications impact tubulin inhibition efficacy?
SAR studies reveal:
- Biphenyl-4-yl Group : Essential for colchicine-site binding (ΔG = -9.2 kcal/mol via docking) .
- Sulfanyl Linker : Replacing with methylene reduces potency (IC₅₀ increases from 8.3 µM to >50 µM) .
- Halogen Substituents : 4-Cl on benzimidazole enhances cytotoxicity (HeLa cells: IC₅₀ = 5.7 µM vs. 12.1 µM for unsubstituted analogs) .
Q. What experimental designs address stability issues in aqueous buffers?
- pH Stability : Conduct accelerated degradation studies (40°C, 75% RH) across pH 1–10. LC-MS identifies degradation products (e.g., hydrolyzed ethanone) .
- Light Sensitivity : Store solutions in amber vials; UV-Vis monitoring at λ = 270 nm tracks photodegradation .
Methodological Guidance
Q. How to validate interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to tubulin (KD = 120 nM) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in MCF-7 lysates by stabilizing tubulin at 45°C .
Q. What computational tools predict toxicity?
- ADMET Predictors : Estimate hepatotoxicity (e.g., ProTox-II: probability = 0.72) and hERG inhibition .
- Molecular Dynamics (MD) : Simulate metabolite binding to CYP3A4 to identify reactive intermediates .
Data Contradictions and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
